Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester

Description

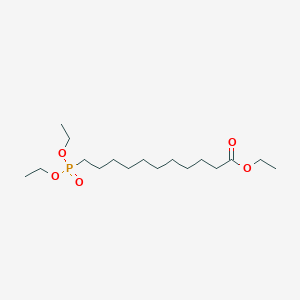

Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester (CAS: Not explicitly listed in evidence; inferred structure) is a specialized organophosphorus compound derived from undecanoic acid. Its structure comprises an 11-carbon fatty acid chain with a diethoxyphosphinyl group (-PO(OEt)₂) at the terminal position and an ethyl ester moiety. The molecular formula is C₁₇H₃₃O₅P, and its molecular weight is approximately 348.42 g/mol (calculated from analogous compounds in ). This compound is synthetically tailored for applications requiring phosphorus-based reactivity, such as polymer chemistry, surfactants, or flame retardants. Its synthesis likely involves phosphorylation reactions, similar to methods described for triethyl phosphonoacetate () or Friedel-Crafts alkylation ().

Properties

IUPAC Name |

ethyl 11-diethoxyphosphorylundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35O5P/c1-4-20-17(18)15-13-11-9-7-8-10-12-14-16-23(19,21-5-2)22-6-3/h4-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLDOUFSDURRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277492 | |

| Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4402-26-0 | |

| Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4402-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 11-(diethoxyphosphinyl)undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester typically involves the esterification of undecanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the diethoxyphosphinyl group. The reaction conditions often include:

Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Common solvents include toluene or dichloromethane.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The diethoxyphosphinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols.

Scientific Research Applications

Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Industry: It is utilized in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism by which undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester exerts its effects involves several molecular targets and pathways:

Oxidative Stress: The compound can induce oxidative stress in microbial cells, leading to cell membrane and cell wall damage.

Lipid Metabolism: It affects the synthesis of fatty acids, phospholipids, and ergosterol, disrupting cellular processes.

Gene Expression: The compound modulates the expression of genes critical for microbial virulence and survival.

Comparison with Similar Compounds

Research Findings and Data Highlights

- Esterase Correlation: Undecanoic acid ethyl ester concentrations in cheese correlate strongly with esterase activity (r > 0.8, p < 0.01) ().

- Synthetic Yields: Phosphorylation reactions (e.g., for triethyl phosphonoacetate) achieve ~70% yields under optimized conditions (), suggesting viable scalability for the target compound.

- Thermal Data: Phosphorus-containing esters exhibit decomposition temperatures >250°C, outperforming non-phosphorylated analogs ().

Biological Activity

Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester is an organic compound notable for its unique structure and biological properties. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHOP

- Molecular Weight : Approximately 322.38 g/mol

- Functional Groups : The presence of a phosphinyl group enhances its reactivity and potential biological applications.

Biological Activity

Research indicates that undecanoic acid derivatives, particularly those with phosphinyl groups, exhibit significant antimicrobial and cytotoxic activities. These properties are attributed to their ability to disrupt cellular membranes and interfere with metabolic pathways.

Antimicrobial Properties

Compounds containing phosphinyl groups have shown effectiveness against various microorganisms. The mechanism often involves the disruption of lipid membranes, leading to cell lysis. This property is particularly relevant in the development of new antimicrobial agents.

Cytotoxic Activity

Studies have assessed the cytotoxic effects of undecanoic acid derivatives on various cancer cell lines. For instance, compounds derived from undecenoic acid have demonstrated moderate to good anticancer effects against cell lines such as MCF7 (breast cancer), DU145 (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) with IC values indicating promising activity compared to standard treatments like doxorubicin .

Synthesis and Evaluation

The synthesis of undecanoic acid derivatives typically involves multi-step reactions that allow for the incorporation of various functional groups. For example, the synthesis of methyl 10-undecenoate-based lipoconjugates has been explored for their antioxidant and cytotoxic activities . The following table summarizes some key findings related to the biological activity of undecanoic acid derivatives:

| Compound Name | Biological Activity | IC Values (µM) |

|---|---|---|

| Methyl 10-undecenoate-based lipoconjugates | Antioxidant and cytotoxic | 10.55 (MCF7) |

| Undecanoic acid derivative | Antimicrobial | Variable |

| Doxorubicin | Reference drug for cytotoxicity | 0.7 - 0.8 |

Case Studies

- Antioxidant Activity Evaluation : In a study using the DPPH radical scavenging assay, several undecanoic acid derivatives exhibited significant antioxidant activity, highlighting their potential in therapeutic applications against oxidative stress-related diseases .

- Cytotoxicity Against Cancer Cell Lines : A comparative study demonstrated that certain derivatives of undecanoic acid showed IC values comparable to those of established chemotherapeutics, suggesting their viability as alternative treatments in cancer therapy .

Applications

The unique properties of this compound make it a candidate for various applications:

- Drug Delivery Systems : Its ability to form micelles in aqueous solutions suggests potential use in drug delivery systems.

- Antimicrobial Agents : Given its antimicrobial properties, it could be developed into new treatments for infections.

- Antioxidant Formulations : Its antioxidant capabilities may find applications in nutraceuticals and cosmetics.

Q & A

Basic: What are the recommended storage conditions for Undecanoic acid, 11-(diethoxyphosphinyl)-, ethyl ester to ensure long-term stability?

Answer:

For optimal stability, store the compound at -20°C in a tightly sealed container under inert gas (e.g., argon or nitrogen) to minimize hydrolysis or oxidation. Stability data for structurally similar compounds (e.g., undecanoic acid derivatives) suggest a shelf life of ≥4 years under these conditions . Avoid exposure to moisture and light, as phosphonate esters are prone to hydrolysis under acidic or basic conditions. Pre-weigh aliquots for experimental use to minimize repeated thawing.

Advanced: How does the diethoxyphosphinyl group influence the compound’s reactivity in cross-coupling reactions compared to other phosphonate esters?

Answer:

The diethoxyphosphinyl moiety acts as a directing group in transition metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings). Its electron-withdrawing nature enhances oxidative addition to palladium catalysts, while the ethyl ester at the 11th position provides steric bulk, potentially modulating reaction kinetics. Comparative studies with shorter-chain phosphonate esters (e.g., ethyl 4-(diethoxyphosphoryl)but-2-enoate ) suggest that the elongated undecanoic acid backbone may reduce catalytic efficiency due to increased steric hindrance but improve selectivity in bulky substrate systems. Methodologically, kinetic studies (e.g., variable-temperature NMR or DFT calculations) are recommended to quantify these effects .

Basic: What solvents are suitable for dissolving this compound in experimental settings?

Answer:

The compound’s solubility is influenced by its phosphonate and ester groups. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions (≥10 mM). For aqueous compatibility, prepare a DMSO:PBS (1:1 v/v) solution, but note that solubility may drop below 0.5 mg/mL due to the hydrophobic alkyl chain. Sonication and inert gas purging (e.g., nitrogen) during dissolution can prevent oxidation . Avoid water-miscible alcohols (e.g., ethanol) if ester hydrolysis is a concern.

Advanced: What spectroscopic methods are most effective for characterizing the diethoxyphosphinyl moiety in this compound?

Answer:

- 31P NMR : Provides direct evidence of the phosphonate group’s chemical environment. Expected shifts for diethoxyphosphinyl esters range from +15 to +25 ppm (referenced to 85% H3PO4) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with an error margin <5 ppm.

- FT-IR : Look for P=O stretching vibrations near 1250–1300 cm⁻¹ and P-O-C absorptions at 1020–1050 cm⁻¹ .

- X-ray crystallography : Resolve the spatial arrangement of the phosphonate and ester groups, though crystallization may require co-crystallization agents due to the compound’s flexibility .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

- First aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if irritation persists .

- Spill management : Absorb with inert material (e.g., vermiculite), place in a sealed container, and dispose of as hazardous waste. Prevent entry into drains or waterways due to potential ecotoxicity .

Advanced: Can this compound act as a ligand in transition metal catalysis, and what are the implications of its alkyl chain length on catalytic efficiency?

Answer:

The phosphonate group can coordinate to transition metals (e.g., Pd, Ni), making it a potential ligand for catalysis. However, the C11 alkyl chain introduces steric bulk that may hinder metal-ligand interactions. For example, in palladium-catalyzed C–H activation, longer alkyl chains reduce turnover frequency but enhance selectivity for bulky substrates. To test this, conduct comparative catalytic assays with shorter-chain analogs (e.g., ethyl 4-(diethoxyphosphinyl)but-2-enoate ) under identical conditions. Monitor reaction progress via HPLC or GC-MS and quantify steric effects using Tolman’s cone angle calculations .

Basic: How should researchers address discrepancies in solubility data between undecanoic acid derivatives and this compound?

Answer:

Solubility variations arise from the diethoxyphosphinyl and ethyl ester groups , which increase hydrophobicity compared to unmodified undecanoic acid. If literature data for the exact compound are unavailable, use Hansen solubility parameters (HSPs) to predict compatible solvents. Experimentally, perform a solvent screen (e.g., DMSO, THF, chloroform) at 1 mg/mL increments, monitoring clarity via dynamic light scattering (DLS). Cross-reference with structurally similar phosphonate esters (e.g., methyl 2-butenoate derivatives ) to identify trends .

Advanced: What strategies mitigate hydrolysis of the diethoxyphosphinyl group during prolonged storage or reaction conditions?

Answer:

- Storage : Add molecular sieves (3Å) to absorb moisture and store under inert gas .

- Reaction conditions : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and maintain a neutral pH. For aqueous reactions, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to shield the phosphonate group from water.

- Stabilizers : Introduce radical inhibitors (e.g., BHT) at 0.1% w/w to prevent oxidative degradation. Monitor hydrolysis via 31P NMR or LC-MS over time .

Basic: What analytical techniques validate the purity of this compound post-synthesis?

Answer:

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5 over 20 min) and UV detection at 210 nm.

- TLC : Silica gel plates eluted with hexane:ethyl acetate (3:1); visualize with phosphomolybdic acid staining.

- Elemental analysis : Confirm C, H, and P content within ±0.3% of theoretical values .

Advanced: How does the compound’s phosphonate group interact with biological membranes in cell-based studies?

Answer:

The phosphonate group enhances membrane permeability due to its negative charge, facilitating passive diffusion or endocytosis. However, the C11 chain may anchor the compound in lipid bilayers, altering localization. Methodologically, use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) or surface plasmon resonance (SPR) to quantify binding kinetics. Compare with shorter-chain phosphonates to assess chain-length-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.